Methyl 5-acetamido-2-chloroisonicotinate
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Overview
Description
Methyl 5-acetamido-2-chloroisonicotinate: is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol It is a derivative of isonicotinic acid and features an acetamido group at the 5-position and a chlorine atom at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetamido-2-chloroisonicotinate typically involves the acylation of 5-amino-2-chloroisonicotinic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process and an acid catalyst for the esterification step .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acylation and esterification, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetamido-2-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the acetamido group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Products include substituted isonicotinates.
Hydrolysis: Yields 5-acetamido-2-chloroisonicotinic acid.
Oxidation: Produces N-oxides.
Reduction: Results in the removal of the acetamido group.
Scientific Research Applications
Chemistry: Methyl 5-acetamido-2-chloroisonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 5-amino-2-chloroisonicotinate
- Methyl 5-nitro-2-chloroisonicotinate
- Methyl 5-hydroxy-2-chloroisonicotinate
Comparison: Methyl 5-acetamido-2-chloroisonicotinate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to Methyl 5-amino-2-chloroisonicotinate, the acetamido derivative is more stable and less reactive. The nitro and hydroxy derivatives have different electronic properties, affecting their reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-acetamido-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-5(13)12-7-4-11-8(10)3-6(7)9(14)15-2/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHQWDEGXLXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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